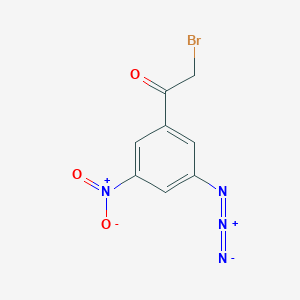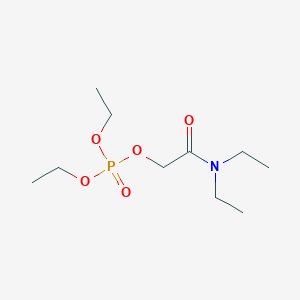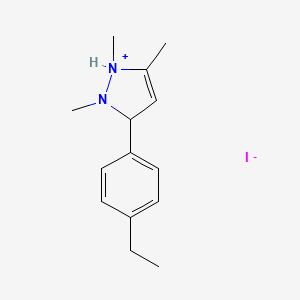
3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is an organic compound that belongs to the class of pyrazolium salts This compound is characterized by its unique structure, which includes a pyrazolium core substituted with ethyl and methyl groups, and an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 4-ethylphenylhydrazine with 2,3-dimethyl-2-butanone under acidic conditions to form the pyrazolium core. The resulting intermediate is then treated with methyl iodide to introduce the iodide counterion. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the iodide position, where nucleophiles such as thiolates or amines replace the iodide ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Thiolates, amines; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various substituted pyrazoles, reduced pyrazolium derivatives, and nucleophile-substituted pyrazolium salts.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as ionic liquids and catalysts for various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- 3-(4-Ethylphenyl)-1,2,5-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- 3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium bromide
Uniqueness
3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61592-30-1 |
|---|---|
Molekularformel |
C14H21IN2 |
Molekulargewicht |
344.23 g/mol |
IUPAC-Name |
3-(4-ethylphenyl)-1,2,5-trimethyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C14H20N2.HI/c1-5-12-6-8-13(9-7-12)14-10-11(2)15(3)16(14)4;/h6-10,14H,5H2,1-4H3;1H |
InChI-Schlüssel |
ISYPPVKRGIKWTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2C=C([NH+](N2C)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)

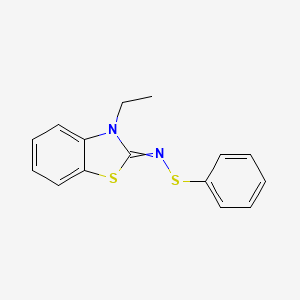
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
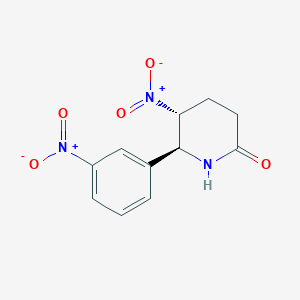
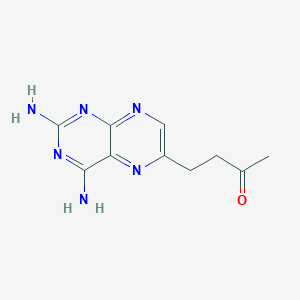
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)


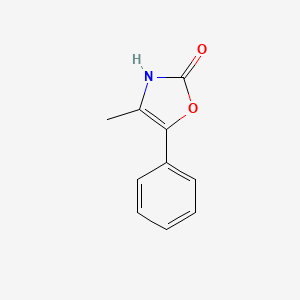
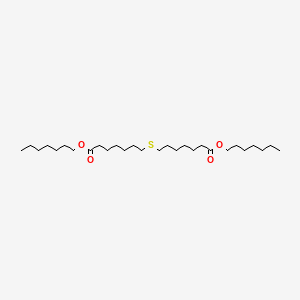
![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)
